molecular formula C10H9ClN4O2 B11612197 (Z)-4-chloro-5-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)pyridazin-3(2H)-one

(Z)-4-chloro-5-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)pyridazin-3(2H)-one

Cat. No.: B11612197
M. Wt: 252.66 g/mol
InChI Key: JYLBHTABQKJMSK-QCDXTXTGSA-N
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Description

4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a chlorinated pyridazine ring and a furan moiety

Preparation Methods

The synthesis of 4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-methylfuran-2-carbaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then reacted with 4-chloro-3-oxobutanoic acid under acidic conditions to induce cyclization, forming the pyridazine ring.

    Chlorination: The final step involves the chlorination of the pyridazine ring using thionyl chloride or another chlorinating agent to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated pyridazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as organic photovoltaics and light-emitting diodes, due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE include other chlorinated pyridazine derivatives and furan-containing compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-CHLORO-5-[(2Z)-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE lies in its combination of a chlorinated pyridazine ring with a furan moiety, which imparts distinct chemical and biological properties.

Some similar compounds include:

    4-Chloro-3-methylpyridazine: A simpler chlorinated pyridazine derivative.

    5-Methylfuran-2-carbaldehyde: A furan-containing compound used as a precursor in the synthesis of the target compound.

    2,3-Dihydropyridazine derivatives: Compounds with similar core structures but different substituents.

Properties

Molecular Formula

C10H9ClN4O2

Molecular Weight

252.66 g/mol

IUPAC Name

5-chloro-4-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C10H9ClN4O2/c1-6-2-3-7(17-6)4-12-14-8-5-13-15-10(16)9(8)11/h2-5H,1H3,(H2,14,15,16)/b12-4-

InChI Key

JYLBHTABQKJMSK-QCDXTXTGSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC2=C(C(=O)NN=C2)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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